Ethyl 2-ethoxy-2-iminoacetate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 2-ethoxy-2-iminoacetate and related compounds involves several key steps, including hydrogenation, alkylation, and cyclization reactions. For example, ethyl (N-Sulfinyl)iminoacetates have been synthesized through rhodium-catalyzed hydrogenation of 1,3-enynes and 1,3-diynes, leading to alpha-amino acid esters with high levels of regio- and stereocontrol (Kong, Cho, & Krische, 2005). Similarly, ethyl 2-(N-methoxy) imino-2-phenylacetate has been prepared from ethyl phenyl glyoxylate and methoxyamine hydrochloride under catalytic conditions (Li Zhong-mei, 2012).
Molecular Structure Analysis
The molecular structure of ethyl 2-ethoxy-2-iminoacetate and its derivatives has been elucidated using various spectroscopic techniques. The structural and theoretical evidence of reaction products involving ethyl(ethoxymethylene)cyanoacetate has been provided, highlighting the importance of X-ray crystallography and spectroscopic analysis in determining the configuration and conformation of these compounds (Chaimbault et al., 1999).
Chemical Reactions and Properties
Ethyl 2-ethoxy-2-iminoacetate undergoes various chemical reactions, including coupling, nitrosation, methylation, and bromination. These reactions are crucial for the synthesis of complex molecules and intermediates with significant biological and chemical properties. For instance, ethyl Z 2-methoxyimino-2-(2-aminothiazol-4-yl) acetate has been synthesized through a series of improved synthesis steps, demonstrating the compound's versatility in chemical reactions (Jing, 2003).
Physical Properties Analysis
The physical properties of ethyl 2-ethoxy-2-iminoacetate, such as solubility, melting point, and boiling point, are essential for its handling and application in various chemical syntheses. Although specific studies focusing solely on the physical properties of this compound were not identified, these properties can be inferred from the synthesis and application contexts in which the compound is used.
Chemical Properties Analysis
The chemical properties of ethyl 2-ethoxy-2-iminoacetate, including reactivity, stability, and compatibility with various reagents and conditions, are central to its utility in organic synthesis. For example, its use as a coupling reagent for racemization-free esterification and amidation reactions demonstrates its reactive versatility and importance in peptide synthesis (Thalluri et al., 2013).
Safety and Hazards
Ethyl 2-ethoxy-2-iminoacetate is classified as a combustible liquid and is harmful if swallowed . It is recommended to wear protective clothing when risk of exposure occurs and to use it in a well-ventilated area . In case of ingestion, it is advised not to induce vomiting and to seek medical attention immediately .
Relevant Papers
Relevant papers related to Ethyl 2-ethoxy-2-iminoacetate can be found in the references provided . These papers may provide more detailed information about the compound’s properties, synthesis, and applications.
properties
IUPAC Name |
ethyl 2-ethoxy-2-iminoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-3-9-5(7)6(8)10-4-2/h7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHWMBCJDOGPTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448293 | |
Record name | Ethyl 2-ethoxy-2-iminoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-ethoxy-2-iminoacetate | |
CAS RN |
816-27-3 | |
Record name | Ethyl 2-ethoxy-2-iminoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-ethoxy-2-iminoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Ethyl 2-ethoxy-2-iminoacetate in the synthesis of 5-substituted 1H-1,2,4-triazole-3-carboxylates?
A: Ethyl 2-ethoxy-2-iminoacetate serves as a starting material for the synthesis of N-acylamidrazones, key intermediates in the production of 5-substituted 1H-1,2,4-triazole-3-carboxylates. [] It reacts with carboxylic acid hydrazides to form these N-acylamidrazones, which are subsequently cyclized to yield the desired triazole derivatives. []
Q2: Is there an alternative route to synthesize the N-acylamidrazones required for this reaction?
A: Yes, the research indicates that N-acylamidrazones can also be obtained through the reaction of ethyl thiooxamate with carboxylic acid hydrazides. [, ] This alternative pathway offers flexibility in the synthesis and may be advantageous depending on the specific reaction conditions and availability of starting materials.
Q3: What are the advantages of using Ethyl 2-ethoxy-2-iminoacetate in this synthetic route?
A: While the research doesn't explicitly compare the efficiency of both routes, it highlights the overall efficiency of the synthetic pathway utilizing Ethyl 2-ethoxy-2-iminoacetate. [] Further research focusing on comparative studies would be beneficial to definitively assess the advantages of each method in terms of yield, cost-effectiveness, and reaction conditions.
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